4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated thiophene ring, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((5-Bromo-2-thienyl)methylene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 4-(((5-Bromo-2-thienyl)methylene)amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-(((5-Bromo-2-thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the phenyl group, in particular, may enhance its interactions with biological targets, potentially leading to improved efficacy in various applications .
Properties
Molecular Formula |
C13H9BrN4S2 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9BrN4S2/c14-11-7-6-10(20-11)8-15-18-12(16-17-13(18)19)9-4-2-1-3-5-9/h1-8H,(H,17,19)/b15-8+ |
InChI Key |
GVJUFZUTDHGHRG-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.